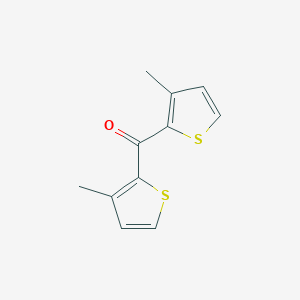

Bis(3-methyl-2-thienyl)methanone

描述

Historical Context and Evolution of Research Focus Pertaining to Bis(3-methyl-2-thienyl)methanone

The research history of this compound is intrinsically linked to the development of the anticonvulsant drug Tiagabine. nih.govchemicalbook.com The compound is recognized as a process impurity formed during the synthesis of Tiagabine, a GABA uptake inhibitor used in the treatment of epilepsy. nih.govchemicalbook.comsinfoochem.com Consequently, much of the initial interest and characterization of this compound stemmed from the need to identify and control impurities in this pharmaceutical product.

Beyond its role as a pharmaceutical impurity, the evolution of research has seen the compound considered as a potential building block in organic synthesis, a trajectory common for many thiophene (B33073) derivatives. The focus has gradually expanded from a purely analytical and process chemistry perspective to exploring its potential utility in creating more complex molecules.

Academic Significance in Contemporary Organic Synthesis and Materials Science Research

In contemporary organic synthesis, this compound serves as a scaffold for constructing more elaborate chemical structures. The presence of two reactive thiophene rings allows for a variety of chemical transformations, making it a potentially useful intermediate. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound could be explored for their biological activities. researchgate.net

In the realm of materials science, thiophene-based compounds are at the forefront of research into organic electronics. researchgate.netnih.govresearchgate.net Oligo- and polythiophenes are known for their semiconducting properties and are utilized in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov While research on this compound itself in this area is not extensive, its structural motifs are relevant to the design of new organic materials with tailored electronic and photophysical properties. rsc.orgrsc.orgrsc.org The study of related bis(thienyl)ethenes for applications in photochromic materials and data storage further highlights the potential of bis-thienyl structures in materials science. rsc.orgrsc.orgsemanticscholar.orgnih.gov

Overview of Key Research Paradigms and Theoretical Frameworks

The study of this compound is guided by established principles of heterocyclic and physical organic chemistry. Key research paradigms include:

Synthesis and Reactivity: Research often focuses on the synthesis of the compound, likely through methods such as the Friedel-Crafts acylation of 3-methylthiophene (B123197). core.ac.uk The reactivity of the thiophene rings towards electrophilic substitution and the chemistry of the ketone functional group are central to its synthetic applications.

Structural and Spectroscopic Analysis: A fundamental aspect of research involves the detailed characterization of the molecule's structure and properties. This is achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. nist.govspectrabase.comchemicalbook.com

Computational and Theoretical Studies: Modern research paradigms increasingly employ computational methods, such as Density Functional Theory (DFT), to predict and understand the electronic structure, conformation, and reactivity of thiophene-based molecules. rsc.org These theoretical frameworks provide insights into properties like charge distribution and molecular orbital energies, which are crucial for designing materials with specific electronic characteristics.

Contextualization within Thiophene-Based Organic Compounds Research

Thiophene-based organic compounds form a significant and versatile class of molecules in chemical research. Thiophene itself was discovered in 1882 as a contaminant in benzene. nih.gov These compounds are aromatic heterocycles that exhibit a high degree of chemical stability and are amenable to a wide range of chemical modifications. researchgate.net

The research on thiophene derivatives is vast and encompasses several key areas:

Medicinal Chemistry: Thiophene is a privileged scaffold in drug discovery, with numerous approved drugs containing this moiety. researchgate.net Its ability to act as a bioisostere for the phenyl ring and to engage in specific interactions with biological targets makes it a valuable component in the design of new therapeutic agents.

Materials Science: As previously mentioned, the excellent charge transport properties of conjugated thiophene systems have made them indispensable in the field of organic electronics. researchgate.netnih.govresearchgate.net

Organic Synthesis: Thiophenes are versatile building blocks for the synthesis of complex organic molecules, including natural products and functional materials. wur.nl

This compound fits within this broader context as a specific example of a di-thienyl ketone. Its properties and potential applications are understood and explored based on the extensive knowledge base established for the wider family of thiophene-containing molecules.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H10OS2 |

| Molecular Weight | 222.33 g/mol |

| CAS Number | 30717-55-6 |

| Appearance | Likely a solid at room temperature |

| Boiling Point (predicted) | 297.3 °C at 760 mmHg ichemical.com |

| Density (predicted) | 1.241 g/cm³ ichemical.com |

| Flash Point (predicted) | 133.6 °C ichemical.com |

Table 2: Spectroscopic Data for this compound (Predicted/Typical)

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to methyl protons and aromatic protons on the thiophene rings. |

| ¹³C NMR | Resonances for the carbonyl carbon, methyl carbons, and the carbons of the two distinct thiophene rings. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Also, bands corresponding to C-H and C-S stretching and bending vibrations of the thienyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the thienyl ketone structure. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

bis(3-methylthiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFISSTVAZSIYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358527 | |

| Record name | bis(3-methyl-2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30717-55-6 | |

| Record name | Bisthiophenylmethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030717556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(3-methyl-2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISTHIOPHENYLMETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62VRR6F98N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Bis 3 Methyl 2 Thienyl Methanone

Methodological Development and Optimization Strategies for its Preparation

The primary and most established method for the synthesis of bis(3-methyl-2-thienyl)methanone is the Friedel-Crafts acylation of 3-methylthiophene (B123197). This reaction typically involves the use of an acylating agent, such as phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or diphosgene, and a Lewis acid catalyst. The 3-methyl group on the thiophene (B33073) ring directs the electrophilic substitution to the C2 and C5 positions. Due to the higher reactivity of the C2 position in thiophene derivatives towards electrophilic attack, the formation of the 2,2'-disubstituted product is generally favored. acs.org

Optimization strategies for this synthesis focus on several key parameters to maximize the yield and purity of the desired product while minimizing the formation of isomers and polymeric byproducts. These strategies include the careful selection of the Lewis acid catalyst, the solvent, the reaction temperature, and the stoichiometry of the reactants.

Table 1: Parameters for Optimization of this compound Synthesis

| Parameter | Considerations for Optimization | Potential Outcomes |

| Lewis Acid Catalyst | Type (e.g., AlCl₃, FeCl₃, SnCl₄) and concentration. | Affects reaction rate, regioselectivity, and potential for side reactions. |

| Solvent | Polarity and ability to dissolve reactants and intermediates. | Influences catalyst activity and reaction pathway. |

| Temperature | Balancing reaction rate with selectivity. | Higher temperatures may increase reaction speed but can also lead to byproduct formation. |

| Reactant Stoichiometry | Molar ratio of 3-methylthiophene to the acylating agent. | Affects the extent of reaction and the formation of mono- or di-acylated products. |

Mechanistic Investigations of Reaction Pathways Leading to this compound

The reaction pathway for the formation of this compound via Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism. The key steps are:

Generation of the Electrophile: The Lewis acid catalyst activates the acylating agent (e.g., phosgene) to form a highly reactive acylium ion or a polarized complex.

Electrophilic Attack: The electron-rich 3-methylthiophene ring attacks the electrophilic carbon of the acylium ion. The attack preferentially occurs at the C2 position due to the stabilizing effect of the sulfur atom on the resulting cationic intermediate (the sigma complex or arenium ion). The resonance structures of the intermediate show that attack at the C2 position allows for greater delocalization of the positive charge. acs.org

Deprotonation: A weak base, often the Lewis acid-catalyst complex, removes a proton from the C2 position of the thiophene ring, restoring its aromaticity and yielding the 3-methyl-2-thenoyl chloride intermediate.

Second Acylation: The newly formed 3-methyl-2-thenoyl chloride can then act as the acylating agent in a second Friedel-Crafts reaction with another molecule of 3-methylthiophene, following a similar electrophilic attack and deprotonation sequence to yield the final product, this compound.

Mechanistic investigations focus on understanding the factors that influence the regioselectivity of the acylation and the potential for side reactions, such as the formation of the 2,5-isomer or polymerization.

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of diaryl ketones, including this compound. These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

One promising green chemistry strategy is the use of solid acid catalysts to replace traditional Lewis acids like aluminum chloride. researchgate.netacs.org Solid acids, such as zeolites, clays, and sulfonic acid-functionalized resins, offer several advantages: they are often less corrosive, easier to handle, and can be readily separated from the reaction mixture and potentially reused, which simplifies product purification and reduces waste. acs.org

Another green approach is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netnih.gov This can reduce energy consumption and may allow for the use of less reactive acylating agents or lower catalyst loadings. The development of microwave-assisted protocols for the Friedel-Crafts acylation of thiophenes is an active area of research. nih.gov

Table 2: Comparison of Conventional and Green Synthesis Approaches

| Feature | Conventional Friedel-Crafts | Green Chemistry Approaches |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of solid acids |

| Solvent | Often chlorinated solvents | Greener solvents or solvent-free conditions |

| Energy | Conventional heating (hours) | Microwave irradiation (minutes) |

| Work-up | Aqueous quench, extraction | Simple filtration of catalyst |

| Waste | Significant amounts of acidic waste | Reduced waste generation |

Role of Catalytic Systems in Enhancing Synthetic Efficiency and Selectivity

The choice of the catalytic system is paramount in the synthesis of this compound for achieving high efficiency and selectivity.

In the context of Friedel-Crafts acylation, the Lewis acid catalyst not only generates the electrophile but also influences the regioselectivity of the reaction. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to the formation of undesired isomers or byproducts due to their high reactivity. Milder Lewis acids may offer better control over the reaction.

Beyond traditional Lewis acids, research into alternative catalytic systems is ongoing. For instance, iron-catalyzed arylation of aroyl cyanides has been shown to be an efficient method for the synthesis of diaryl ketones. nih.gov While not yet specifically reported for this compound, this methodology could potentially be adapted.

Furthermore, palladium-catalyzed carbonylation reactions have been explored for the synthesis of related bis(furanyl)methanones. rsc.org Such transition-metal catalyzed approaches could offer alternative routes to bis(thienyl)methanones with different functional group tolerances and selectivities compared to classical Friedel-Crafts conditions.

Strategies for Process Intensification and Scalability in Laboratory Synthesis

The ability to scale up the synthesis of this compound from the laboratory bench to larger quantities is crucial for its potential applications. Process intensification strategies aim to make chemical processes smaller, safer, and more energy-efficient.

For the synthesis of diaryl ketones, the development of continuous flow processes offers a significant advantage over traditional batch reactions. Flow chemistry can provide better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety, especially for highly exothermic reactions like Friedel-Crafts acylation.

The use of solid acid catalysts is also beneficial for scalability, as it simplifies the purification process, which can be a bottleneck in large-scale synthesis. The ability to easily remove and recycle the catalyst makes the process more economically viable and sustainable. acs.org Furthermore, improved procedures for the synthesis of diaryl ketones that offer high yields and simple work-ups are continually being developed, which can contribute to the scalability of the process. organic-chemistry.org

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Bis 3 Methyl 2 Thienyl Methanone

Methodologies in Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Bis(3-methyl-2-thienyl)methanone. One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments provide unambiguous evidence of the molecular framework by probing the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the thiophene (B33073) rings. The methyl groups would appear as a singlet, while the two protons on each thiophene ring would likely appear as doublets due to coupling with each other. The exact chemical shifts (δ) are influenced by the electron-withdrawing effect of the central carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. beilstein-journals.org Key signals would include the carbonyl carbon, the quaternary carbons of the thiophene rings attached to the carbonyl and methyl groups, the protonated carbons of the thiophene rings, and the methyl carbons. beilstein-journals.org Spectrometers operating at high frequencies, such as 400 MHz or 600 MHz, are typically used to obtain well-resolved spectra. rsc.orgrsc.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar structures; specific experimental data for this compound is not publicly available.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Methyl (CH₃) | 2.2 - 2.6 | Singlet (s) |

| ¹H | Thiophene H-4 | 6.9 - 7.2 | Doublet (d) |

| ¹H | Thiophene H-5 | 7.5 - 7.8 | Doublet (d) |

| ¹³C | Methyl (CH₃) | 14 - 18 | - |

| ¹³C | Thiophene C-4 | 125 - 128 | - |

| ¹³C | Thiophene C-5 | 130 - 134 | - |

| ¹³C | Thiophene C-3 (C-CH₃) | 138 - 142 | - |

| ¹³C | Thiophene C-2 (C-C=O) | 142 - 146 | - |

| ¹³C | Carbonyl (C=O) | 185 - 195 | - |

Applications of High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or more decimal places), HRMS can verify the molecular formula, C₁₁H₁₀OS₂. rsc.org The calculated accurate mass for the neutral molecule is 222.0173. lgcstandards.comlgcstandards.com Techniques such as Electrospray Ionization (ESI) are commonly used to generate the molecular ion, often as a protonated species [M+H]⁺. rsc.org

Furthermore, fragmentation patterns observed in the mass spectrum can provide structural information. Expected fragmentation pathways for this compound would involve cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions or thienyl cations.

Key Ions in the High-Resolution Mass Spectrum of this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₁H₁₀OS₂]⁺˙ | Molecular Ion | 222.0173 |

| [C₁₁H₁₁OS₂]⁺ | Protonated Molecule [M+H]⁺ | 223.0251 |

| [C₆H₅OS]⁺ | 3-methyl-2-thienylcarbonyl cation | 125.0061 |

| [C₅H₅S]⁺ | 3-methyl-2-thienyl cation | 97.0112 |

Vibrational Spectroscopy (Infrared and Raman) for Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to study its conformational properties. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1630-1660 cm⁻¹. rsc.orgnih.gov Other characteristic bands would include C-H stretching vibrations for the methyl and aromatic thiophene groups, and various fingerprint vibrations corresponding to the thiophene ring structure. Analysis of these bands can provide insights into the molecule's conformation, as the rotational orientation of the two thienyl rings relative to the carbonyl group can influence the vibrational frequencies.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Thiophene Ring | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Methyl Group | 3000 - 2850 | Medium |

| C=O Stretch | Ketone | 1660 - 1630 | Strong |

| C=C Stretch | Thiophene Ring | 1600 - 1450 | Medium-Strong |

| C-S Stretch | Thiophene Ring | 800 - 600 | Medium-Weak |

Advanced Chromatographic Methods for Purity Assessment and Impurity Profiling

Advanced chromatographic techniques are critical for determining the purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Impurity profiling involves the development of a validated HPLC method capable of separating the main compound from all potential impurities, which may include starting materials, by-products, or degradation products. lcms.cz A typical method might use a reverse-phase C18 column with a mobile phase gradient of water and a solvent like acetonitrile. Detection can be achieved using a UV detector, as the thiophene rings are chromophoric. For impurities that lack a chromophore, a universal detector like a Charged Aerosol Detector (CAD) may be employed. lcms.cz Method validation ensures that the analytical procedure is accurate, precise, and sensitive, with a limit of quantitation (LOQ) sufficient to detect impurities at required reporting thresholds, such as 0.03%. lcms.cz Column chromatography using silica gel is also a fundamental technique for the purification of such compounds after synthesis. nih.gov

X-ray Diffraction Studies for Solid-State Structural Determination

Example Crystal Data Parameters from an XRD Study of a Bis-thienyl Compound Note: The following data is for a related compound, trans-2,3-Bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile, and serves as an illustration of the information provided by XRD. nih.gov

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.8368 (10) |

| b (Å) | 9.1785 (10) |

| c (Å) | 11.4160 (12) |

| α (°) | 85.271 (2) |

| β (°) | 71.058 (2) |

| γ (°) | 77.171 (2) |

| Volume (ų) | 853.88 (16) |

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are relevant)

This compound is an achiral molecule as it possesses a plane of symmetry. However, certain substituted derivatives could exhibit chirality, for instance, through the introduction of a chiral center or via atropisomerism if rotation around the aryl-carbonyl bonds is sufficiently hindered.

In cases where chiral derivatives are synthesized, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be essential for characterizing the stereochemistry. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for each enantiomer. This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration of a chiral molecule.

For determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample, chiral chromatography is the method of choice. acs.org Techniques such as HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can separate the enantiomers, allowing for their quantification. acs.orgacs.org The determination of enantiomeric excess is crucial in the synthesis and development of chiral molecules. acs.org

Theoretical and Computational Chemistry of Bis 3 Methyl 2 Thienyl Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of Bis(3-methyl-2-thienyl)methanone. These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a host of electronic properties can be determined.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. jchps.comresearchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. The MEP map uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are prone to electrophilic attack, and electron-poor regions (colored blue), which are susceptible to nucleophilic attack. mdpi.com For this compound, the MEP would predictably show a region of high positive potential around the carbonyl carbon, marking it as the primary site for nucleophilic addition, while negative potential would be concentrated on the carbonyl oxygen and delocalized across the π-systems of the thiophene (B33073) rings.

Table 4.1: Illustrative Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.9 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and kinetic stability. jchps.com |

| Electronegativity (χ) | 4.05 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.15 eV | Quantifies resistance to change in electron distribution. jchps.com |

| Electrophilicity Index (ω) | 3.81 eV | Indicates susceptibility to nucleophilic attack. |

Note: These values are illustrative and based on typical results for similar thienyl ketone structures as specific data for the title compound is not available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations provide insight into the physical movements and interactions of atoms and molecules over time. MD is particularly useful for exploring the conformational flexibility of this compound. researchgate.net

The key conformational variables for this molecule are the torsional angles of the two 3-methyl-2-thienyl groups relative to the central carbonyl bridge. MD simulations can map the potential energy surface associated with the rotation around the C-C bonds connecting the rings to the carbonyl group. This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation between them. researchgate.net Such studies on analogous diaryl ketones often show that the rings adopt a non-planar, twisted conformation to minimize steric hindrance, and these simulations can quantify the preferred angles. researchgate.net

MD simulations are also invaluable for studying intermolecular interactions in a condensed phase, such as in a solution or a crystal lattice. By simulating a system containing many molecules of this compound, one can analyze how they pack together and interact through van der Waals forces or weak hydrogen bonds. This information is crucial for understanding and predicting bulk properties like solubility and crystal structure.

Computational Prediction of Spectroscopic Signatures

Computational methods are routinely used to predict the spectroscopic signatures of molecules, which is an essential tool for their identification and characterization. DFT calculations can accurately predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. psu.eduiosrjournals.org

Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. Because these calculations are typically based on a harmonic oscillator approximation, the resulting frequencies are often systematically higher than experimental values. To correct for this, a scaling factor is applied. researchgate.net The predicted spectra can be used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. For this compound, key predicted peaks would include the strong C=O stretching vibration, C-S stretching modes, C-H stretching and bending modes, and the characteristic stretching vibrations of the thiophene rings. iosrjournals.org

NMR chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. Comparing these predicted shifts with experimental data is a powerful method for confirming the molecular structure.

Table 4.2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3105 | ~3100 | Aromatic C-H stretch iosrjournals.org |

| ν(C-H) methyl | 2950 | ~2950 | Methyl C-H stretch |

| ν(C=O) | 1620 | ~1616 | Carbonyl stretch nih.gov |

| ν(C=C) | 1525, 1415 | ~1528, ~1413 | Thiophene ring C=C stretch iosrjournals.org |

| δ(C-H) | 1280, 1110 | ~1283, ~1105 | In-plane C-H bending iosrjournals.org |

| ν(C-S) | 850, 650 | ~852, ~647 | Thiophene ring C-S stretch iosrjournals.org |

Note: Calculated values are illustrative. Experimental values are based on typical ranges for thienyl ketones. iosrjournals.orgnih.gov

Modeling of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states that connect them.

For this compound, a primary reaction of interest would be nucleophilic addition to the carbonyl carbon, a characteristic reaction of ketones. msu.eduyoutube.com Computational modeling could investigate the attack of various nucleophiles. The calculations would determine the activation energy of the reaction by finding the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates and the comparison of the feasibility of different reaction pathways. For instance, modeling can distinguish between a concerted mechanism, where bond-making and bond-breaking occur in a single step, and a stepwise mechanism that involves the formation of a tetrahedral intermediate. udd.cl

Beyond the carbonyl group, reactions involving the thiophene rings, such as electrophilic substitution or metal-catalyzed C-S bond cleavage, can also be modeled. researchgate.net These calculations would help predict the regioselectivity of such reactions—for example, at which position on the thiophene ring an electrophile is most likely to attack.

In Silico Approaches for Structure-Reactivity Relationship Studies

In silico methods can be used to establish Quantitative Structure-Activity Relationships (QSAR), which link the chemical structure of a series of compounds to their reactivity or biological activity. nih.gov While a QSAR study requires data on a series of related molecules, the principles can be readily applied to derivatives of this compound.

In a hypothetical QSAR study, one would synthesize or model a library of analogues of this compound with different substituents on the thiophene rings. For each analogue, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

An experimental measure of reactivity or activity would then be obtained for each compound. Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed activity. Such a model can provide deep insights into the factors that govern the molecule's behavior and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. researchgate.netnih.gov

Reactivity and Derivatization of Bis 3 Methyl 2 Thienyl Methanone in Complex Organic Synthesis

Electrophilic Aromatic Substitution Reactions on Thiophene (B33073) Moieties

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. In Bis(3-methyl-2-thienyl)methanone, the two thiophene rings can undergo reactions such as halogenation, nitration, and acylation. The substitution pattern is directed by the existing substituents: the activating methyl group (an ortho-, para-director) and the deactivating carbonyl group (a meta-director).

Given the positions of the existing groups (methyl at C3 and the carbonyl at C2), the most likely position for electrophilic attack is the C5 position, which is para to the activating methyl group and not sterically hindered. The C4 position is sterically shielded by the adjacent methyl group and electronically deactivated by the proximate carbonyl group.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Position on Thiophene Ring | Activating/Deactivating Influence | Steric Hindrance | Likelihood of Substitution |

|---|---|---|---|

| C4 | Deactivated by carbonyl, sterically hindered by methyl | High | Low |

Research on related thienyl ketones confirms that functionalization at the C5 position is a common pathway, allowing for the introduction of various groups that can be used in subsequent synthetic steps, such as cross-coupling reactions.

Nucleophilic Additions and Substitutions at the Ketone Carbonyl Center

The carbonyl group of this compound is a key site for nucleophilic attack. This reactivity is fundamental to a wide array of synthetic transformations.

In a typical nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org Because the two groups attached to the carbonyl are identical, the addition of an achiral nucleophile does not create a chiral center.

Common nucleophilic addition reactions applicable to this compound include:

Grignard Reactions: Addition of organomagnesium halides (R-MgX) to the ketone would yield a tertiary alcohol.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the carbonyl to form tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene (C=O → C=CR₂), providing a route to complex vinyl-substituted dithienyl compounds.

Imines and Enamines: Condensation with primary or secondary amines can form imines and enamines, respectively. These derivatives are valuable intermediates for further functionalization. The formation of imines is a key step in the synthesis of certain macrocyclic structures. lew.rorsc.org

These reactions significantly expand the synthetic utility of the parent ketone, allowing for the construction of carbon-carbon and carbon-heteroatom bonds at the central methanone (B1245722) bridge.

Reductions and Oxidations of the Carbonyl Functionality

The carbonyl group can be readily reduced to either a secondary alcohol or a methylene (B1212753) group, providing access to different classes of dithienylmethane derivatives.

Reduction to Alcohols: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, Bis(3-methyl-2-thienyl)methanol. rsc.org This transformation is often high-yielding and serves as a precursor for further reactions, such as esterification or etherification at the newly formed hydroxyl group.

Deoxygenation to Methylene Group: For complete removal of the carbonyl oxygen, harsher reduction conditions are employed.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate followed by heating with a strong base (e.g., KOH) in a high-boiling solvent.

Clemmensen Reduction: This procedure uses a zinc-mercury amalgam in concentrated hydrochloric acid.

These reductions convert this compound into Bis(3-methyl-2-thienyl)methane, effectively removing the polar carbonyl group and altering the electronic and steric properties of the linker between the two thiophene rings.

Oxidation: While the ketone itself is at a high oxidation state, the corresponding alcohol, Bis(3-methyl-2-thienyl)methanol, can be oxidized back to the ketone using a variety of standard oxidizing agents (e.g., PCC, PDC, or Swern oxidation). Spontaneous oxidation of bis(heteroaryl)carbinols to their corresponding ketones by atmospheric oxygen has also been reported, indicating the thermodynamic stability of the ketone form. researchgate.net

Cross-Coupling Reactions Involving Functionalized Thiophene Rings

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com While this compound itself is not typically a direct partner in cross-coupling, its functionalized derivatives are excellent substrates.

By first performing an electrophilic substitution (e.g., bromination at the C5 positions as described in 5.1), one can generate a di-halogenated species, Bis(5-bromo-3-methyl-2-thienyl)methanone. This molecule can then undergo various cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to introduce new aryl, heteroaryl, or alkyl groups. tandfonline.com

Stille Coupling: Coupling with an organotin compound (R-SnR'₃).

Heck Coupling: Reaction with an alkene to form a styrenyl-type derivative.

Sonogashira Coupling: Coupling with a terminal alkyne to install alkynyl substituents. youtube.com

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. youtube.com

These reactions allow for the extension of the molecular framework from the periphery of the thiophene rings, enabling the synthesis of highly complex and conjugated systems. The tolerance of the central ketone functionality to these reaction conditions is a key advantage. tandfonline.comacs.org

Formation of Heterocyclic and Macrocyclic Derivatives

This compound is a valuable precursor for synthesizing larger, more complex heterocyclic and macrocyclic structures. The general strategy involves transforming the ketone into a more reactive intermediate that can undergo cyclization.

Heterocycle Formation: One common approach is to first perform an aldol (B89426) condensation with an aromatic aldehyde to create an α,β-unsaturated ketone, a chalcone (B49325) analogue. These intermediates are highly versatile and can react with various dinucleophiles to form a wide range of fused heterocyclic systems. researchgate.net For example, reaction with hydrazine (B178648) can yield pyrazolines, while reaction with 2-aminothiophenol (B119425) can lead to benzothiazepines. researchgate.net Thienyl ketones can also serve as starting materials for the synthesis of substituted pyridines and thieno[2,3-b]pyridines. tandfonline.com

Macrocycle Formation: The symmetrical nature of this compound makes it an attractive building block for macrocycles. A common method involves converting the ketone into a species with two reactive sites that can then be cyclized with a complementary linker molecule. For instance, functionalization of the thiophene rings at the 5-positions with formyl groups would produce a dialdehyde (B1249045). Condensation of this dialdehyde with a diamine under high dilution conditions can lead to the formation of macrocyclic imines. lew.ro Similarly, macrocyclic polyethers or polyesters could be formed by first reducing the ketone to the alcohol and then functionalizing the thiophene rings with groups suitable for etherification or esterification. Chemoenzymatic strategies using thioesterase (TE) domains are also emerging as a powerful method for macrocyclization in the synthesis of complex natural products. beilstein-journals.org

Stereoselective Transformations and Chiral Auxiliary Applications

While this compound is an achiral molecule, it can be a substrate in stereoselective reactions or a scaffold for the development of chiral ligands.

Stereoselective Transformations: The most direct stereoselective transformation is the asymmetric reduction of the ketone to form a single enantiomer of the corresponding alcohol, Bis(3-methyl-2-thienyl)methanol. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or through catalytic asymmetric hydrogenation. The resulting chiral alcohol can then be used as a stereocontrolling element in subsequent reactions.

Chiral Auxiliary and Ligand Applications: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org While the parent ketone is not itself an auxiliary, it could be converted into one. For example, the chiral alcohol derived from asymmetric reduction could be used to form chiral esters or ethers. More complex modifications, drawing inspiration from established auxiliaries like Evans' oxazolidinones or sulfur-based auxiliaries, could potentially be applied. wikipedia.orgscielo.org.mxmdpi.com

Furthermore, by introducing appropriate coordinating groups onto the thiophene rings (e.g., phosphines, amines, or pyridyls via cross-coupling), this compound can be converted into a scaffold for chiral ligands. If a chiral element is incorporated into the structure, these ligands can be used to chelate metal centers for applications in asymmetric catalysis, such as in asymmetric Diels-Alder reactions or alkylzinc additions. sfu.ca

Role of Bis 3 Methyl 2 Thienyl Methanone As a Key Intermediate in Pharmaceutical Synthesis

Precursor in the Synthetic Routes to Tiagabine Hydrochloride and Related Analogues

Bis(3-methyl-2-thienyl)methanone is a recognized precursor in the synthesis of Tiagabine hydrochloride. nih.govgoogle.com Tiagabine is a selective GABA reuptake inhibitor used in the treatment of epilepsy. nih.govnih.gov The synthesis of Tiagabine involves several steps, and while various routes have been developed, a common strategy involves the use of a bis(3-methyl-2-thienyl) moiety which can be derived from this compound.

One synthetic approach involves the conversion of this compound to a more reactive intermediate, such as 1,1-bis(3-methyl-2-thienyl)-4-bromo-1-butene. google.com This intermediate is then reacted with a chiral piperidine (B6355638) derivative, like (R)-nipecotic acid ethyl ester, to introduce the nipecotic acid moiety, a crucial component for the pharmacological activity of Tiagabine. nih.gov Subsequent hydrolysis of the ester and salt formation with hydrochloric acid yields the final API, Tiagabine hydrochloride. google.com

The synthesis of Tiagabine and its analogues often involves the construction of a lipophilic side chain attached to the piperidine ring, and this compound provides the core structure for this lipophilic part. thieme.de The development of analogues often involves modifications to either the piperidine ring or the bis-thienyl butenyl side chain to explore structure-activity relationships and improve pharmacological properties. nih.gov

Strategies for Chiral Induction and Control in Downstream Pharmaceutical Intermediates

The therapeutic efficacy of Tiagabine is highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. thieme.de Therefore, controlling the chirality of the final molecule is a critical aspect of its synthesis. While this compound itself is an achiral molecule, chiral control is introduced in subsequent steps of the synthesis.

Several strategies for chiral induction are employed in the synthesis of Tiagabine and related compounds:

Use of a Chiral Pool: A common and efficient method involves starting with a readily available chiral building block. In the case of Tiagabine synthesis, (R)-nipecotic acid or its derivatives serve as the chiral source. nih.gov The pre-existing stereocenter in the nipecotic acid moiety dictates the chirality of the final product.

Asymmetric Synthesis: More advanced strategies focus on creating the chiral center during the synthesis from achiral precursors. One reported approach for the enantioselective synthesis of (R)-Tiagabine utilizes an asymmetric hydrogen atom transfer protocol catalyzed by a (salen)titanium complex to establish the crucial chiral tertiary carbon center. rawdatalibrary.netthieme-connect.de This method offers the potential for a more flexible and efficient synthesis of Tiagabine and its analogues.

The choice of strategy depends on factors such as cost, efficiency, and the desired purity of the final product. Regardless of the method, rigorous control over the stereochemistry is essential to ensure the therapeutic effectiveness and safety of the API.

Impurity Generation, Identification, and Control in Pharmaceutical Manufacturing Processes

During the synthesis of Tiagabine hydrochloride from this compound, various impurities can be generated. These impurities can arise from the starting materials, intermediates, reagents, or side reactions occurring during the manufacturing process. daicelpharmastandards.com The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. google.com Therefore, their identification and control are of paramount importance.

This compound itself is listed as a potential impurity in Tiagabine, referred to as Tiagabine Impurity III. researchgate.net This indicates that incomplete conversion of the starting material can lead to its presence in the final API. Other identified impurities related to the bis(3-methyl-2-thienyl) moiety include:

Tiagabine keto analog: (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-oxybutyl]-3-piperidinecarboxylic Acid. pharmaffiliates.comusp.org

Tiagabine diol analog: (3S)-1-(3,4-dihydroxy-4,4-bis(3-methylthiophen-2-yl)butyl)piperidine-3-carboxylic acid. synzeal.com

Desmethyl Tiagabine: (R,Z)-1-(4-(3-Methylthiophen-2-yl)-4-(thiophen-2-yl)but-3-en-1-yl)piperidine-3-carboxylic Acid. ispe.org

Tiagabine Isomer-(3,5): (R)-1-[4-(3-Methylthiophen-2-yl)-4-(5-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid. dsinpharmatics.com

The control of these impurities is achieved through a combination of strategies:

Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, reaction time, and stoichiometry can minimize the formation of side products. google.com

Purification Techniques: Downstream processing, including crystallization, chromatography, and extraction, is employed to remove impurities from the intermediates and the final API. regulatoryrapporteur.org

Analytical Testing: Rigorous analytical methods, such as High-Performance Liquid Chromatography (HPLC), are used to identify and quantify impurities at various stages of the manufacturing process. daicelpharmastandards.com

Specification Setting: Strict specifications for starting materials, intermediates, and the final API are established to ensure that impurity levels are below acceptable thresholds defined by regulatory authorities. acs.org

The comprehensive characterization of impurity profiles is a critical component of the drug development process and is required for regulatory submissions. daicelpharmastandards.com

Methodological Advancements in the Synthesis of Related Active Pharmaceutical Ingredients (APIs)

The synthesis of heterocyclic compounds, which form the core of many APIs including Tiagabine, is a field of continuous innovation. wordpress.com Recent advancements focus on developing more efficient, sustainable, and cost-effective synthetic methods. pharmtech.com

For the synthesis of heterocyclic APIs, modern approaches include:

Multi-component Reactions: Combining three or more reactants in a single step to form a complex product offers advantages in terms of atom economy and reduced waste generation.

Flow Chemistry: Conducting reactions in a continuous flow system rather than in traditional batch reactors can offer better control over reaction parameters, improved safety, and easier scalability.

Catalysis: The development of novel catalysts, including metal-based and organocatalysts, plays a crucial role in enabling new and more selective chemical transformations. For instance, palladium-catalyzed cross-coupling reactions are widely used in the synthesis of complex molecules.

While specific examples detailing the application of these advanced methods to the synthesis of Tiagabine starting directly from this compound are not extensively reported in the provided search results, the general trends in heterocyclic API synthesis suggest a move towards these more sophisticated and sustainable technologies. The development of new synthetic routes for Tiagabine and its analogues likely incorporates these modern principles to improve efficiency and reduce environmental impact.

Regulatory and Quality Aspects in the Production of Pharmaceutical Intermediates

The production of pharmaceutical intermediates like this compound is subject to stringent regulatory oversight to ensure the quality, safety, and efficacy of the final drug product. google.comyoutube.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the manufacturing of APIs and their intermediates. google.com

Key regulatory and quality considerations include:

Good Manufacturing Practices (GMP): The principles of GMP must be applied to the manufacturing of intermediates, especially for the later stages of the synthesis. regulatoryrapporteur.orgyoutube.com This includes having a robust quality management system, qualified personnel, well-maintained facilities and equipment, and thorough documentation. regulatoryrapporteur.org

Starting Material Justification: The point at which GMP controls are introduced in a synthetic sequence, known as the "regulatory starting material," must be carefully selected and justified based on scientific principles outlined in guidelines such as ICH Q11. regulatoryrapporteur.orgacs.org This ensures that critical steps influencing the purity of the final API are performed under GMP.

Impurity Control: As discussed previously, the control of impurities is a major regulatory concern. The ICH Q3A and M7 guidelines provide a framework for the identification, qualification, and control of impurities, including mutagenic impurities. youtube.com

Process Validation: The manufacturing process for the intermediate must be validated to demonstrate that it consistently produces a product of the required quality. youtube.com

Change Control: Any changes to the manufacturing process, equipment, or raw materials must be managed through a formal change control system to assess their potential impact on the quality of the intermediate and the final API. ispe.org

Adherence to these regulatory and quality standards is essential for any company involved in the manufacture of pharmaceutical intermediates. It ensures that the resulting APIs are safe and effective for patient use.

Applications and Fundamental Research in Materials Science Based on Bis 3 Methyl 2 Thienyl Methanone Derivatives

Integration into Polymer Architectures for Advanced Materials

The incorporation of thiophene-containing units into polymer backbones is a well-established strategy for creating materials with tailored electronic and optical properties. While there is no specific research detailing the integration of Bis(3-methyl-2-thienyl)methanone into polymer architectures, the general principles of polythiophene chemistry suggest potential pathways. Thiophene-based polymers are widely studied for their utility in electronic devices such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs).

Derivatives of this compound could potentially be functionalized to create monomers suitable for polymerization. These monomers could then be integrated into copolymers to fine-tune the resulting material's properties, such as solubility, processability, and electronic band gap.

Investigations into Optoelectronic Properties of Derived Organic Materials

The optoelectronic properties of organic materials are at the heart of their application in devices like sensors, solar cells, and displays. Thiophene (B33073) derivatives are known for their interesting photophysical behaviors. Research into thienyl-chalcone derivatives, for example, has explored their non-linear optical (NLO) properties, which are crucial for applications in photonics and optical computing. chemikart.comchemicalbook.com

Although the specific optoelectronic properties of materials derived from this compound have not been reported, it is anticipated that they would exhibit characteristics influenced by the electron-rich thiophene rings and the central ketone group. A hypothetical study of a derived material might yield data such as that presented in the illustrative table below.

Table 1: Hypothetical Optoelectronic Properties of a Material Derived from this compound

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | Not Reported |

| Emission Maximum (λem) | Not Reported |

| Photoluminescence Quantum Yield (ΦPL) | Not Reported |

| Optical Band Gap (Eg) | Not Reported |

Role in the Development of Functional Organic Frameworks

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials with high surface areas and tunable structures. doveresearchlab.comchem960.com They have potential applications in gas storage, separation, and catalysis. Thiophene-based building blocks have been successfully incorporated into COFs, demonstrating that these sulfur-containing heterocycles can be utilized in the construction of robust and functional porous materials.

This compound, if appropriately functionalized with suitable linking groups (e.g., aldehydes, amines, boronic acids), could serve as a monomer in the synthesis of novel COFs or MOFs. doveresearchlab.com The geometry and electronic nature of the this compound core would influence the resulting framework's topology, pore size, and surface properties. The stability of such frameworks would be a key area of investigation, as some COFs are sensitive to environmental conditions.

Studies on Material Stabilization and Antioxidant Properties of Thiophene-Derived Systems

Antioxidants are crucial additives for polymers, preventing degradation from oxidative processes during manufacturing and use. While there is no specific data on the antioxidant properties of this compound, the broader class of thiophene derivatives has been investigated for such activities. Certain synthetic compounds containing heterocyclic rings have shown promise as radical scavengers, which is a key mechanism of antioxidant action.

The antioxidant efficacy of a compound can be influenced by the number and position of substituent groups. For instance, studies on methyl derivatives of other antioxidant scaffolds have shown that methyl groups can impact antioxidant capacity, sometimes reducing it due to steric hindrance. A systematic study of this compound and its derivatives would be necessary to determine their potential as material stabilizers.

Table 2: Illustrative Antioxidant Activity Data for a Hypothetical Thiophene-Derived Stabilizer

| Assay | Result |

|---|---|

| Radical Scavenging Activity (DPPH) | Not Reported |

| Protection Factor (Rancimat Test) | Not Reported |

| Effect on Polymer Oxidation Induction Time | Not Reported |

Polymerization Reactions Involving this compound Monomers

The polymerization of thiophene and its derivatives is a cornerstone of conducting polymer research. Electropolymerization is a common technique where a monomer is oxidized electrochemically to form a polymer film on an electrode surface. This method is influenced by factors such as the solvent, supporting electrolyte, and monomer concentration.

For this compound to be used as a monomer, it would likely require chemical modification to introduce polymerizable groups or direct polymerization through the thiophene rings. The presence of the methyl groups at the 3-positions of the thiophene rings could influence the regiochemistry and properties of the resulting polymer. To date, no studies have been published on the polymerization of this compound.

Self-Assembly Processes and Supramolecular Chemistry

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. This phenomenon is fundamental to creating complex nanostructures for various applications in materials science. Thiophene-based oligomers have been shown to form self-assembled monolayers on surfaces like highly oriented pyrolytic graphite (HOPG). The structure of these assemblies is dictated by the molecular geometry and intermolecular forces.

The ability of this compound derivatives to self-assemble would depend on the introduction of functional groups that can participate in interactions such as hydrogen bonding or π-π stacking. The bent shape imposed by the central ketone group, along with the methyl substituents, would play a significant role in directing the formation of any supramolecular structures. Currently, there is no available research on the self-assembly or supramolecular chemistry of this compound.

Advanced Research Perspectives and Future Directions for Bis 3 Methyl 2 Thienyl Methanone

Emerging Synthetic Strategies and Enabling Technologies

The synthesis of diaryl ketones, including Bis(3-methyl-2-thienyl)methanone, is evolving from classical, often harsh, methods towards more efficient, selective, and sustainable approaches. Modern strategies focus on improving yields, reducing waste, and simplifying reaction procedures.

Emerging synthetic routes are increasingly moving away from traditional Friedel-Crafts acylations, which often require harsh Lewis acid catalysts and can suffer from regioselectivity issues. google.com Newer methodologies include metal-catalyzed cross-coupling reactions and innovative carbonylative approaches that utilize safer carbon monoxide sources. researchgate.net For instance, palladium-catalyzed carbonylative Suzuki-Miyaura reactions have been developed for the construction of diaryl ketones. researchgate.net Iron-catalyzed arylation of aroyl cyanides also presents an efficient alternative. nih.gov

For the thiophene (B33073) moieties themselves, there is a significant shift towards greener and more atom-economical methods. nih.gov These include:

Metal-Free Approaches: To minimize metal toxicity and advance green chemistry, methods using elemental sulfur or potassium sulfide (B99878) as the sulfur source are being developed. nih.gov Transition-metal-free synthesis of thiophenes from buta-1-enes and potassium sulfide has been demonstrated, involving the cleavage of multiple C-H bonds. organic-chemistry.org

Enabling Technologies: Modern technologies are being harnessed to improve reaction control and efficiency. Continuous flow chemistry, for example, offers significant advantages over traditional batch methods by enabling better temperature control, safer handling of reactive intermediates, and easier scalability. acs.org Other energy sources like microwave irradiation and ultrasound are also employed to accelerate reactions, often under solvent-free conditions, which aligns with green chemistry principles. nih.govmdpi.comrasayanjournal.co.in

| Synthetic Aspect | Traditional Method | Emerging Strategy | Key Advantages |

| Ketone Formation | Friedel-Crafts Acylation | Palladium-catalyzed Carbonylative Coupling researchgate.net | Milder conditions, broader substrate scope, better functional group tolerance. |

| Thiophene Ring Synthesis | Paal-Knorr Synthesis | Gewald Multicomponent Reaction rsc.org | Higher efficiency, diversity in substitution patterns, one-pot procedure. |

| Sulfur Source | Phosphorus Pentasulfide | Elemental Sulfur, Potassium Sulfide nih.govorganic-chemistry.org | Less hazardous reagents, improved atom economy. |

| Process Technology | Batch Processing | Continuous Flow Chemistry acs.org | Enhanced safety, better scalability, precise reaction control. |

| Energy Input | Conventional Heating | Microwave Irradiation, Ultrasonication mdpi.comrasayanjournal.co.in | Faster reaction times, reduced energy consumption, often solvent-free. |

Exploration of Novel Applications in Interdisciplinary Fields

The unique structural and electronic properties of the thiophene ring make this compound and its derivatives attractive candidates for a range of applications beyond their traditional use as chemical intermediates. Thiophene-containing compounds are recognized as privileged scaffolds in several advanced fields. nih.gov

Materials Science: Thiophene derivatives are fundamental building blocks for organic electronics, including organic semiconductors and advanced polymers. researchgate.net Their ability to facilitate electron delocalization makes them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The diaryl ketone structure could serve as a core for creating chromophores with interesting photophysical properties.

Medicinal Chemistry: The thiophene moiety is present in numerous pharmacologically active compounds. nih.gov Derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netnih.gov Recent research has focused on developing thiophene derivatives with activity against drug-resistant bacteria, a critical area of unmet medical need. nih.gov The specific substitution pattern of this compound could be a starting point for designing novel therapeutic agents.

Nonlinear Optics (NLO): Molecules with donor-π-acceptor architectures can exhibit significant NLO properties, which are useful in applications like optical communications. researchgate.net Thiophene rings are excellent π-conjugated spacers in these systems. researchgate.net By functionalizing the thienyl rings of this compound with suitable electron-donating and electron-withdrawing groups, new materials with second-order NLO responses could be developed.

Computational Design and Predictive Modeling of New Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. nih.gov For this compound, these methods can predict properties, guide synthetic efforts, and elucidate mechanisms of action, thereby reducing the time and cost associated with laboratory experiments.

Predictive Modeling: Machine learning and deep learning models are being employed to accurately predict the thermophysical and physicochemical properties of thiophene derivatives. researchgate.net For instance, models like the Light Gradient Boosting Machine (LightGBM) have shown superior performance in predicting high-pressure density from critical properties, which is vital for materials science applications. researchgate.net

Structure-Based Drug Design: Molecular docking and molecular dynamics simulations are used to predict the binding affinity and interaction modes of thiophene derivatives with biological targets. nih.govmdpi.com This allows for the rational design of new, more potent and selective inhibitors for enzymes like carbonic anhydrase or targets in pathogenic bacteria. mdpi.comnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, reactivity, and spectroscopic properties of thiophene compounds. researchgate.net These calculations are crucial for understanding reaction pathways and for designing molecules with specific electronic properties, such as those required for nonlinear optics or organic semiconductors. acs.org

| Computational Method | Application for Thiophene Derivatives | Example Finding/Goal | Reference |

| Machine/Deep Learning | Prediction of thermophysical properties (e.g., density). | LightGBM model showed high accuracy (R² of 0.9999) for predicting density. | researchgate.net |

| Molecular Docking | Virtual screening and binding mode analysis for drug discovery. | Identified potential binding of thiophene derivatives to bacterial proteins like CarO1 and OmpC. | nih.govmdpi.com |

| Density Functional Theory (DFT) | Elucidation of electronic properties for NLO materials. | Used to calculate molecular hyperpolarizability and understand structure-property relationships. | researchgate.net |

| Molecular Dynamics (MD) | Simulation of ligand-protein complex stability over time. | Assesses the stability of designed inhibitors within an enzyme's active site. | nih.gov |

Sustainable Chemical Practices and Environmental Impact Mitigation in Production and Utilization

The chemical industry is under increasing pressure to adopt more environmentally benign practices. nih.gov The principles of green chemistry are central to the future of producing and using compounds like this compound. researchgate.net

The focus is on minimizing environmental impact throughout the product lifecycle. Key strategies include:

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents is a major goal. rsc.orgmdpi.com Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent, often assisted by microwave or grinding techniques, represents an ideal green chemistry scenario, minimizing waste generation. rasayanjournal.co.inresearchgate.net

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is preferred over stoichiometric ones to reduce waste and improve atom economy. researchgate.net This includes the development of recyclable heterogeneous catalysts that can be easily separated from the reaction mixture. researchgate.net

Life Cycle Assessment (LCA): A holistic approach involves conducting LCAs to systematically evaluate the environmental impact of a chemical process from raw material acquisition to final disposal. researchgate.netnih.gov This helps identify hotspots in the production chain and guides the development of more sustainable alternatives. researchgate.net

Prospects for Industrial Scale-Up and Process Intensification Beyond Laboratory Research

Translating a laboratory synthesis into a large-scale industrial process presents significant challenges, including cost, safety, and efficiency. dtu.dk For this compound, moving beyond bench-scale research requires addressing these factors through process intensification.

Currently, the large-scale production of bulk thiophene often involves high-temperature, vapor-phase cyclizations. rsc.org However, for substituted derivatives, different strategies are needed. Key considerations for scale-up include:

Reaction Management: Many synthetic reactions are highly exothermic. On an industrial scale, managing this heat release is critical to prevent runaway reactions and ensure safety. google.com This is a known issue for intermediates in thiophene synthesis. google.com

Reagent and Catalyst Selection: Reagents that are feasible in a lab (e.g., certain organometallics) may be too expensive or difficult to handle on a large scale. The development of robust, inexpensive, and recyclable catalysts is essential for economic viability.

Process Intensification: This involves designing novel equipment and techniques to make chemical processes smaller, safer, and more energy-efficient. dtu.dk Adopting continuous flow manufacturing instead of traditional batch processing is a prime example of process intensification. acs.org Flow reactors allow for precise control over reaction parameters, rapid heat exchange, and the safe use of hazardous reagents, making the process more scalable and reliable. acs.org

Future industrial processes for this compound and its derivatives will likely integrate emerging synthetic methods with continuous manufacturing technologies to create a production framework that is not only economically viable but also aligns with the principles of sustainable chemistry.

常见问题

Q. What are the established synthetic methodologies for Bis(3-methyl-2-thienyl)methanone, and how can reaction parameters be optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , analogous to methods used for structurally related bis-thienyl ketones. For example:

Q. Key Parameters for Optimization :

| Parameter | Impact on Yield/Purity |

|---|---|

| Stoichiometry | Excess ketone (1.2:1 aldehyde:ketone) improves conversion |

| Temperature | Cooling to 0°C minimizes side reactions |

| Solvent System | Ethanol/water enhances crystallization efficiency |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FTIR : Confirm the carbonyl group (C=O stretch at ~1650 cm⁻¹) and thiophene ring vibrations (C-S/C=C at 600–800 cm⁻¹).

- NMR : ¹H NMR identifies thienyl protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR resolves the ketone carbon (δ ~190 ppm).

- Elemental Analysis : Validate purity (e.g., C: 65.65%, S: 23.12% experimental vs. theoretical) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, extrapolate from structurally similar thienyl ketones:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and decontaminate with ethanol.

- Storage : Keep in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of bis-thienyl methanone derivatives?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Compare biofilm vs. planktonic microbial models (e.g., Staphylococcus aureus vs. Candida albicans).

- Compound Purity : Use HPLC (≥98% purity) to rule out impurities.

- Concentration Gradients : Validate dose-response curves (e.g., 0.5–128 µg/mL) and compare with positive controls (e.g., ciprofloxacin) .

Q. What advanced catalytic systems could improve the synthesis of bis-thienyl methanones?

Methodological Answer: Explore alternatives to classical condensation:

Q. How can computational methods enhance the study of this compound’s electronic properties?

Methodological Answer:

Q. What strategies resolve conflicting spectral data during structural elucidation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。